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molecular formula C6H11NO3 B1194557 Methyl aminolevulinate CAS No. 33320-16-0

Methyl aminolevulinate

Cat. No. B1194557
M. Wt: 145.16 g/mol
InChI Key: YUUAYBAIHCDHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06911194B2

Procedure details

5-aminolevulinic acid (ALA) and 5-aminolevulinic acid methyl ester (ALA-Me) were purchased from Sigma. St. Louis, Mo. 5-aminolevulinic acid hexyl ester (ALA-Hex) was obtained from PhotoCure AS (Oslo, Norway).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[CH2:2][C:3](=O)[CH2:4][CH2:5][C:6](O)=O.[CH3:10][O:11][C:12](=[O:19])[CH2:13][CH2:14][C:15]([CH2:17][NH2:18])=[O:16]>>[CH2:10]([O:11][C:12](=[O:19])[CH2:13][CH2:14][C:15]([CH2:17][NH2:18])=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(CCC(=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC(=O)CN)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)OC(CCC(=O)CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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